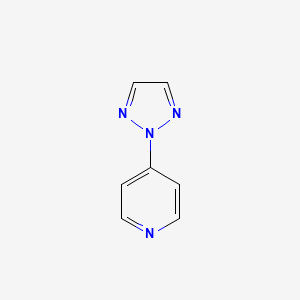

4-(2H-1,2,3-Triazol-2-yl)pyridine

Description

Significance of Pyridine-Triazole Hybrid Systems in Chemical Sciences

Pyridine-triazole hybrid systems are chemical structures that incorporate both a pyridine (B92270) and a triazole ring. This combination results in molecules with unique electronic and structural features, making them valuable in medicinal chemistry, materials science, and catalysis. ijarsct.co.in The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a common scaffold in many natural products and pharmaceuticals. rsc.org The triazole ring, a five-membered ring with three nitrogen atoms, provides stability, and the ability to form various non-covalent interactions, which is crucial for biological activity. nih.gov

The fusion of these two heterocyclic systems can enhance the therapeutic properties of the parent compounds. ijarsct.co.in For instance, some pyridine-triazole hybrids have shown promising activity as anticancer, antimalarial, and anti-proliferative agents. rsc.org Their versatility also extends to materials science, where they are used in the development of polymers and fluorescent chemosensors. numberanalytics.comnih.gov In catalysis, these hybrids can act as ligands for metal complexes, facilitating a variety of organic transformations. rcsi.com

Overview of Nitrogen-Containing Heterocyclic Scaffolds in Modern Research

Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical research, forming the structural basis for a vast array of biologically active molecules and functional materials. openmedicinalchemistryjournal.comelsevierpure.com These scaffolds are prevalent in natural products like vitamins, hormones, and antibiotics, as well as in a majority of pharmaceuticals. openmedicinalchemistryjournal.com Their structural diversity and ability to interact with biological targets make them indispensable in drug discovery. nih.govresearchgate.net

Beyond pharmaceuticals, nitrogen heterocycles are crucial in agrochemicals, with over 70% of commercial fungicides, herbicides, and insecticides containing these structural motifs. openmedicinalchemistryjournal.com They also find applications as corrosion inhibitors, dyes, and components of advanced polymers. elsevierpure.com The continuous development of new synthetic methods for these compounds underscores their importance and the ongoing quest for novel functionalities. elsevierpure.com

Historical Context of Triazole Chemistry Development and its Integration with Pyridine Architectures

The history of triazole chemistry began in the late 19th century with the first synthesis of a triazole compound by Bladin in 1885. nih.govmdpi.com For many years, the development in this area was gradual. A significant surge in interest occurred in the 2000s with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. numberanalytics.com This reaction provides a highly efficient and selective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which has greatly accelerated research in this field. numberanalytics.com

The integration of triazole and pyridine rings into single molecular entities is a more recent development, driven by the desire to create hybrid compounds with enhanced or novel properties. ijarsct.co.in This strategic combination leverages the favorable characteristics of both heterocyclic systems. Researchers have developed various synthetic routes to access these hybrids, often employing multi-component reactions or metal-catalyzed cross-coupling strategies. rsc.orgnih.gov The resulting pyridine-triazole derivatives have been explored for a wide range of applications, demonstrating the successful fusion of these two important chemical architectures. ijarsct.co.inrcsi.com

Scope and Academic Relevance of Research on 4-(2H-1,2,3-Triazol-2-yl)pyridine and its Analogs

Research on this compound and its analogs is an active area of academic inquiry. The specific linkage in this isomer, where the pyridine ring is attached to the 2-position of the 1,2,3-triazole ring, presents a unique spatial arrangement and electronic distribution compared to its other isomers. This structural nuance can significantly influence its biological activity and material properties.

The academic relevance of this particular compound and its derivatives lies in several key areas:

Medicinal Chemistry: Scientists are investigating the potential of these compounds as therapeutic agents. For example, analogs of 4,5-disubstituted 2H-1,2,3-triazoles have been synthesized and evaluated for their anticancer activities. nih.gov

Materials Science: The unique photophysical properties of pyridine-triazole systems are being explored for applications such as fluorescent sensors for metal ion detection. nih.gov

Coordination Chemistry: The nitrogen atoms in both the pyridine and triazole rings can act as coordination sites for metal ions, making these compounds interesting ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential catalytic or material applications. researchgate.nettuiasi.ro

Synthetic Methodology: The development of efficient and selective synthetic routes to this compound and its derivatives is a continuous area of research, contributing to the broader field of heterocyclic chemistry. nih.gov

The study of this specific isomer and its analogs contributes to a deeper understanding of structure-activity relationships and the fundamental principles of molecular design.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOPIHVUCRQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2h 1,2,3 Triazol 2 Yl Pyridine and Its Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 4-(2H-1,2,3-Triazol-2-yl)pyridine Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its efficiency, reliability, and mild reaction conditions. nih.gov It is a powerful method for forming 1,2,3-triazole rings from organic azides and terminal alkynes. beilstein-journals.org

A paramount challenge in the synthesis of substituted 1,2,3-triazoles is controlling the regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne typically yields a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers. nih.gov The advent of copper(I) catalysis revolutionized this transformation by providing almost exclusive access to the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.orgnih.gov

The target molecule, this compound, features an N2-substituted triazole ring. This substitution pattern is not directly accessible via the standard CuAAC protocol, which selectively generates N1-substituted triazoles. nih.gov Therefore, achieving the N2-pyridyl substitution requires alternative strategies that deviate from the classic CuAAC pathway or employ post-synthesis modification. Control over regioselectivity to favor N2-isomers in a one-pot cycloaddition is a significant synthetic hurdle, often necessitating specialized catalysts or precursor design to override the inherent preference of the copper-catalyzed mechanism.

For the synthesis of related 1,4-disubstituted pyridinyl-triazoles via CuAAC, optimization of reaction parameters is critical to maximize yield and ensure high purity. Key variables include the choice of solvent, temperature, reaction time, and catalyst loading. The classic combination of a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) is widely used to generate the active Cu(I) species in situ. acs.orgnih.gov Reactions are often performed in various solvents, including mixtures of water with THF, DMF, or alcohols, to ensure the solubility of all components. beilstein-journals.orgacs.org

| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O | Room Temp | 12 | 85 |

| 2 | CuI (1) | None | DMF | 80 | 6 | 92 |

| 3 | Cu₂O (2) | TBTA (2) | CH₃CN/H₂O | Room Temp | 8 | 95 |

| 4 | Cu(OAc)₂ (5) | Sodium Ascorbate (15) | EtOH/H₂O | 60 | 4 | 88 |

This table presents representative data for the synthesis of 1,4-disubstituted triazoles, illustrating common optimization parameters in CuAAC reactions.

The efficacy of the CuAAC reaction is profoundly influenced by the catalyst system. While simple copper salts are effective, the use of ligands to stabilize the catalytically active Cu(I) oxidation state can prevent catalyst disproportionation and oxidation, leading to improved reaction rates and lower catalyst loadings. acs.org Pyridinyl-triazole based ligands have themselves been identified as superior systems for CuAAC reactions, creating highly active dinuclear Cu(I) complexes that facilitate the cycloaddition under mild, open-flask conditions. researchgate.netexlibrisgroup.com The choice of the copper salt's counter-ion (e.g., iodide, bromide, chloride) can also be crucial, as it affects the formation and stability of the active catalytic complex. exlibrisgroup.com

| Entry | Copper Source | Ligand | Key Features |

| 1 | CuI | Pyridinyl-triazole | Forms stable dinuclear Cu(I) complexes; allows for low catalyst loading and ambient temperature reactions. exlibrisgroup.com |

| 2 | CuSO₄/NaAsc | Tris(benzyltriazolylmethyl)amine (TBTA) | Protects Cu(I) from oxidation and disproportionation; widely used in aqueous systems. acs.org |

| 3 | CuBr | Tris(triphenylphosphine) | Effective for a range of substrates under mild conditions. acs.org |

| 4 | Copper Nanoparticles | None | Heterogeneous catalyst, allowing for easy separation and recyclability. researchgate.net |

This table summarizes various catalyst and ligand systems employed in CuAAC reactions to enhance efficiency and stability.

Multi-Component Reactions (MCRs) for Pyridine-Triazole Hybrid Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. bohrium.com They are particularly well-suited for the construction of heterocyclic scaffolds like pyridine-triazole hybrids. rsc.org

The successful application of MCRs for synthesizing pyridine-triazole hybrids hinges on the rational design of the starting materials. nih.govnih.gov A convergent approach involves selecting precursors that can participate in distinct, sequential, or concurrent reaction pathways to assemble the two heterocyclic rings in one pot. For instance, a four-component reaction could involve an aldehyde, a β-ketoester, an amine source (like ammonium (B1175870) acetate), and malononitrile (B47326) to construct the pyridine (B92270) ring, with one of these precursors bearing a latent azide or alkyne functionality. nih.gov This functional handle can then undergo a subsequent in-situ cycloaddition to form the triazole ring, yielding the final hybrid molecule. nih.gov

The mechanistic pathways for MCRs that form pyridine-triazole scaffolds are often complex and involve a cascade of classical organic reactions. A plausible mechanism for the formation of a polysubstituted pyridine ring, for example, begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound like malononitrile. beilstein-journals.org This is followed by a Michael addition of a β-ketoester or enamine, leading to an intermediate that undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to furnish the pyridine core. nih.govbeilstein-journals.org If one of the precursors contains an azide or alkyne, the final step would be the cycloaddition to form the triazole ring. The specific pathway and the order of bond formation depend heavily on the chosen reactants, catalyst, and reaction conditions.

Alternative Synthetic Routes to this compound Scaffolds

The synthesis of 1,2,3-triazoles is a cornerstone of heterocyclic chemistry, yet achieving regioselective access to the N2-substituted isomer, such as this compound, presents unique challenges. While the renowned copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" almost exclusively yields the 1,4-disubstituted (1H) isomer, alternative and non-conventional methods are crucial for accessing the 2H-scaffold.

Non-Conventional Synthetic Techniques (e.g., Microwave Irradiation, Ultrasound-Assisted Synthesis, Mechanochemistry)

Non-conventional energy sources have been widely applied to accelerate the synthesis of 1,2,3-triazoles, offering significant advantages in terms of reduced reaction times, increased yields, and alignment with green chemistry principles.

Microwave Irradiation: Microwave-assisted synthesis has proven highly effective for 1,3-dipolar cycloaddition reactions. nih.gov This technique dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating. semanticscholar.org For instance, the Cu(I)-catalyzed cycloaddition of various alkynes and organic azides under microwave irradiation can be completed in as little as 12 minutes with high yields. nih.gov However, it is critical to note that these methods predominantly produce the 1,4-disubstituted regioisomer. The regioselective synthesis of 2H-1,2,3-triazoles, including pyridyl-substituted variants, using microwave assistance remains a significant challenge and is not a commonly reported route. scielo.brnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative green method that enhances chemical reactivity through acoustic cavitation. This technique has been successfully employed for the synthesis of 1,4-disubstituted 1,2,3-triazoles, again showing benefits such as shorter reaction times and high yields under mild conditions. The application of ultrasound to regioselectively produce N2-substituted triazoles is not well-documented in the literature.

Mechanochemistry: Synthesis via ball milling represents another green technique that minimizes or eliminates the need for solvents. While mechanochemical methods have been developed for the synthesis of 1,2,3-triazole derivatives, these routes also typically lead to the 1H-isomers dictated by the mechanism of the CuAAC reaction.

The following table provides a comparative overview of conventional versus microwave-assisted methods for 1,2,3-triazole synthesis, illustrating the general advantages of the non-conventional technique.

| Parameter | Conventional Heating Method | Microwave Irradiation Method | Reference |

|---|---|---|---|

| Reaction Time | 4–8 hours | 5–15 minutes | nih.govsemanticscholar.org |

| Yield | 48–62% | 85–96% | nih.govsemanticscholar.org |

| Energy Source | External heating (oil bath) | Direct dielectric heating | nih.gov |

| Selectivity | Primarily yields 1,4-disubstituted (1H) isomers | semanticscholar.org |

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Achieving stereochemical control in the synthesis of heterocycles is paramount for applications in medicinal chemistry and materials science. However, the direct and stereoselective synthesis of N2-substituted chiral 1,2,3-triazoles is a formidable challenge. nih.gov Most existing methods for asymmetric triazole synthesis focus on the copper-catalyzed cycloaddition to generate chiral 1,4-disubstituted isomers. These strategies often employ chiral ligands to induce enantioselectivity.

The development of a universal and direct methodology for the stereoselective synthesis of the N2-substituted regioisomer remains an unmet goal in synthetic chemistry. scielo.br The inherent difficulty lies in controlling the regioselectivity of the initial cycloaddition away from the kinetically favored 1,4-isomer while simultaneously inducing stereocontrol at a new chiral center. Consequently, strategies for obtaining chiral N2-substituted triazoles often rely on the use of pre-existing chiral starting materials or post-synthetic resolution, rather than direct asymmetric catalysis.

Functionalization and Derivatization Strategies for this compound

Post-synthetic modification of a pre-formed heterocyclic core is a powerful strategy for generating molecular diversity. For this compound, functionalization can occur at either the triazole or the pyridine ring.

Post-Synthetic Modification of the Triazole Ring in this compound

The most direct route to the this compound scaffold involves the N-arylation of an unsubstituted 1,2,3-triazole with a suitable pyridine derivative, such as 4-halopyridine. The alkylation or arylation of an NH-1,2,3-triazole can produce a mixture of N1 and N2 isomers. However, the N2-substituted isomer is generally the thermodynamically more stable product. nih.gov Reaction conditions can be tuned to favor its formation. mdpi.com

Strategies to achieve regioselective N2-arylation include:

SNAr Reactions: The reaction of NH-1,2,3-triazoles with highly activated aryl halides (e.g., those bearing strong electron-withdrawing groups) can proceed regiospecifically to yield only the N2-aryl substituted products. mdpi.com

Chan-Lam Coupling: Copper-catalyzed Chan-Lam arylation of NH-1,2,3-triazoles with boronic acids has been shown to afford N2-aryl derivatives with 100% regioselectivity. mdpi.com

Catalyst-Free Arylation: The use of diaryl iodonium (B1229267) salts provides a scalable, catalyst-free method for the regioselective N2-arylation of 1,2,3-triazoles, with density functional theory (DFT) calculations confirming that the N2 product is thermodynamically favored. nih.govorganic-chemistry.org

The table below summarizes various conditions for the regioselective N-arylation of 1,2,3-triazoles, favoring the N2 isomer.

| Reaction Type | Arylating Agent | Catalyst/Base | Key Feature | Reference |

|---|---|---|---|---|

| SNAr | Activated Aryl Halides | Base (e.g., K2CO3) | Regiospecific for N2 with activated substrates | mdpi.com |

| Chan-Lam Coupling | Aryl Boronic Acids | Cu(OAc)2 | 100% N2-regioselectivity | mdpi.com |

| Buchwald-Hartwig Coupling | Aryl Halides | Pd-catalyst with hindered phosphine (B1218219) ligands | High selectivity for N2 regioisomer | scielo.br |

| Catalyst-Free Arylation | Diaryl Iodonium Salts | Base (e.g., Na2CO3) | Excellent N2-selectivity, environmentally benign | organic-chemistry.org |

Chemical Transformations and Substitution Reactions at the Pyridine Moiety

The reactivity of the pyridine ring in this compound is governed by the electronic properties of the triazolyl substituent. Unlike the electron-donating 1H-1,2,3-triazol-1-yl group, the 2H-1,2,3-triazol-2-yl substituent acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic aromatic substitution (EAS). wikipedia.orguoanbar.edu.iq

This deactivation is similar to that observed in nitrobenzene. Therefore, EAS reactions such as nitration or halogenation would require harsh conditions and are expected to proceed with low reactivity. The substitution would be directed to the meta-position (C-3 and C-5) relative to the triazole substituent.

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the triazolyl group, makes it more susceptible to nucleophilic aromatic substitution (NAS). Attack by strong nucleophiles would be favored at the ortho- (C-2, C-6) and para- (C-4) positions. In the case of this compound, nucleophilic attack would be directed to the C-2 and C-6 positions.

Synthesis of Advanced Ligands and Complex Precursors for Further Research

The this compound scaffold is an excellent precursor for advanced ligands in coordination and supramolecular chemistry. The molecule can act as a bidentate N,N-ligand, coordinating to a metal center through the pyridine nitrogen and one of the adjacent nitrogen atoms (N1 or N3) of the triazole ring. acs.org

These pyridyl-triazole ligands have emerged as versatile alternatives to traditional bipyridine and terpyridine ligands. nih.govacs.org They can be synthesized and functionalized with relative ease, often using the N-arylation strategies described previously. nih.gov

The coordination of these ligands to various transition metals, including ruthenium(II), iridium(III), rhodium(III), and iron(II), has been extensively studied. acs.orgnih.gov This has led to the creation of a diverse range of molecular architectures:

Mononuclear Complexes: Simple coordination yields complexes of the type [M(L)n] with defined photophysical and electrochemical properties. nih.gov

Bimetallic Complexes: Ligands can be designed to coordinate multiple metal centers, leading to homo- and heterobimetallic complexes with potential applications in catalysis. acs.org

Metallosupramolecular Architectures: Bis-bidentate versions of these ligands can self-assemble with metal ions to form complex structures such as metallomacrocycles and helicates.

Advanced Spectroscopic and Structural Characterization of 4 2h 1,2,3 Triazol 2 Yl Pyridine and Its Analogs

X-ray Crystallography for Molecular Structure and Packing Analysis

X-ray crystallography is a powerful tool for determining the precise molecular geometry and understanding the intermolecular forces that govern the packing of molecules in a crystal lattice.

Single-Crystal X-ray Diffraction Studies of 4-(2H-1,2,3-Triazol-2-yl)pyridine Derivatives

Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular structures of various triazole and pyridine-containing compounds. For instance, the structures of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor were unequivocally assigned using this technique. mdpi.com In one study, compound 3 was found to crystallize in the triclinic crystal system with the P-1 space group, while its precursor 1 crystallized in the monoclinic system with a P21 space group. mdpi.com The analysis revealed that the triazole and indole (B1671886) rings in these compounds are twisted relative to each other. mdpi.com

Similarly, the crystal structure of a Co(II) complex with 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid, [Co(tpa)2(H2O)4]·2H2O, was determined by single-crystal X-ray diffraction, confirming its three-dimensional supramolecular framework. mdpi.com Another study on 1,2,4-triazolo[4,3-a]pyridin-3-amine showed that it crystallizes in the monoclinic system with the P21/n space group, with two independent molecules in the asymmetric unit. mdpi.com These examples highlight the capability of single-crystal X-ray diffraction to provide definitive structural information for complex heterocyclic systems.

Table 1: Crystallographic Data for Selected Triazole Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| Compound 3 | Triclinic | P-1 | Twisted triazole and indole rings. | mdpi.com |

| Compound 1 | Monoclinic | P21 | Four molecules in the asymmetric unit with slight geometric differences. | mdpi.com |

| [Co(tpa)2(H2O)4]·2H2O | Not specified | Not specified | 3D supramolecular framework. | mdpi.com |

| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P21/n | Two independent molecules in the asymmetric unit linked by hydrogen bonds. | mdpi.com |

| [Pd(HL)2]2+ cation | Not specified | Not specified | Almost planar structure with intramolecular hydrogen bonds. | nih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking in Crystal Lattices

The solid-state packing of this compound and its analogs is significantly influenced by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions play a crucial role in the formation of stable and well-ordered crystalline structures. bohrium.com

Hydrogen Bonding: Hydrogen bonds are prevalent in the crystal structures of triazole-pyridine derivatives, often involving the nitrogen atoms of the triazole and pyridine (B92270) rings as acceptors. In the crystal structure of a Co(II) complex, O-H···N and O-H···O hydrogen bonds involving coordinated water molecules and the triazole and carboxylate groups are observed. mdpi.com Similarly, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. mdpi.com The analysis of these networks is critical for understanding the supramolecular assembly of these compounds. researchgate.net

π-π Stacking: Aromatic rings, such as the pyridine and triazole moieties, can engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions are characterized by the close, parallel alignment of the rings. For example, in the crystal structure of a bis{μ2-3-(pyridin-2-yl)-5-[(1,2,4-triazol-1-yl)methyl] derivative, π-π stacking interactions are observed with centroid-centroid distances of approximately 3.5 to 3.8 Å. nih.goviucr.org The presence of π-π stacking has also been confirmed in other triazole derivatives through the analysis of their crystal structures and Hirshfeld surfaces. mdpi.commdpi.comresearchgate.net These interactions can significantly influence the electronic and photophysical properties of the materials. rsc.org

Polymorphism and Crystal Engineering Considerations for this compound Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties. The study of solvatomorphism, a phenomenon related to polymorphism where different crystal structures are obtained from different solvents, has been reported for an iron(II) complex with a hydrotris(1,2,3-triazol-1-yl)borate ligand. bohrium.com This complex was found to form five different solvatomorphs, some of which could be converted to a desolvated form upon heating. bohrium.com

Crystal engineering principles can be applied to design and synthesize crystalline materials with desired structures and properties. By understanding and controlling the intermolecular interactions, such as hydrogen bonding and π-π stacking, it is possible to influence the crystal packing and potentially generate new polymorphs. bohrium.com The investigation of different substituent effects on non-covalent interactions can provide insights into the rational design of crystalline triazole derivatives with specific solid-state architectures. bohrium.com The ability to control polymorphism is essential for applications where specific crystal properties are required.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Advanced 1H and 13C NMR Techniques for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for the characterization of this compound and its analogs.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For example, in a series of 1,2,4-triazolyl pyridines, the chemical shifts of the pyridine and triazole protons were reported, along with those of various substituents. nih.gov The integration of the signals provides the relative number of protons of each type.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environment. The chemical shifts of the carbon atoms in the pyridine and triazole rings, as well as in any side chains, can be assigned. For instance, in a study of 1,2,4-triazole (B32235) derivatives, the ¹³C NMR spectra showed distinct signals for the triazole and pyridine carbons. dergipark.org.tr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Triazole-Pyridine Derivatives

| Compound/Fragment | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference |

| 2,6-Bis(1,2,3-triazol-4-yl)pyridine derivative | δ 8.50 (s, 2H), 8.03 (d, 2H), 7.96 (t, 1H) (CD3COCD3) | δ 152.4, 149.6, 139.5, 124.8, 120.1 (CD3COCD3) | rsc.org |

| 3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine | δ 8.89–8.83 (m, 1H), 8.80–8.74 (m, 1H), 8.07 (t, 1H) (CDCl3) | δ 153.3, 152.9, 152.1, 147.4, 138.1 (CDCl3) | nih.gov |

| 4-(5-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-1H-1,2,4-triazole-3-yl)pyridine | δ 8.74 (d, 1H), 8.60 (d, 1H), 8.30 (d, 1H), 7.82 (d, 1H) (Not specified) | δ 154.90, 148.90, 147.01 (Not specified) | dergipark.org.tr |

| [2-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)pyridine]-chlorotricarbonylrhenium(I) | δ 9.06 (s, 1H), 9.00 (ddd, 1H), 8.18 (ddd, 1H), 8.08 (ddd, 1H) (CD3CN) | δ 154.2, 150.3, 150.0, 142.2, 141.5 (CD3CN) | acs.org |

Note: Chemical shifts are highly dependent on the specific compound and the solvent used.

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful techniques that provide correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the molecular connectivity. wikipedia.org These techniques are crucial for complex molecules where the 1D spectra may be crowded or difficult to interpret. science.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). wikipedia.org Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together molecular fragments. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows which protons are directly attached to which carbon atoms. wikipedia.org Each cross-peak in an HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. wikipedia.org HMBC is particularly useful for identifying connections between molecular fragments separated by quaternary carbons or heteroatoms. youtube.com

By combining the information from these 2D NMR experiments, chemists can confidently determine the complete chemical structure of novel this compound derivatives and their analogs. science.govipb.pt

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly and Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. uio.nomagritek.comrsc.org This method is particularly valuable for studying supramolecular assembly and aggregation phenomena in solution. rsc.orgresearchgate.net

In the context of this compound and its analogs, DOSY can be employed to investigate the formation of larger species through non-covalent interactions. For instance, studies on related triazole-pyridine systems have utilized DOSY to monitor the formation of halogen-bond-stabilized complexes and to understand complex dynamic equilibria of oligomers in solution. rsc.orgresearchgate.net The technique provides a pseudo-2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, allowing for the separation of signals from different species in a mixture. magritek.com This "NMR chromatography" can reveal the presence of monomers, dimers, or higher-order aggregates and provide estimates of their molecular weights. magritek.comd-nb.info For example, DOSY has been used to study the coordination chemistry of a 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine ligand with silver(I) and iron(II) ions, confirming the formation of discrete complexes in solution. mdpi.comresearchgate.net

The following table illustrates the type of data that can be obtained from a DOSY experiment on a hypothetical mixture containing a monomeric and an aggregated form of a triazolylpyridine derivative.

| Species | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Hydrodynamic Radius (Rh) (Å) | Aggregation State |

|---|---|---|---|

| Monomer | 9.5 | 2.5 | Unimer |

| Aggregate | 4.8 | 5.0 | Dimer/Oligomer |

NMR Chemical Shift Analysis for Protonation Site Determination and Tautomerism Studies

NMR chemical shift analysis is a fundamental tool for elucidating the protonation sites and studying tautomeric equilibria in heterocyclic compounds like this compound. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which is significantly altered upon protonation or tautomerization.

Protonation of the pyridine or triazole rings induces significant downfield shifts in the signals of adjacent protons and carbons. By comparing the experimental chemical shifts with those predicted by theoretical calculations (e.g., GIAO), the most likely site of protonation can be identified. researchgate.net For example, in a study of 3,3′-(Pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol), the strongest downfield shift upon protonation was observed for the pyridine protons, indicating that the pyridine nitrogen is the primary basic site. acs.org

Tautomerism, particularly the N1-H versus N2-H versus N3-H tautomers in the 1,2,3-triazole ring, can also be investigated using NMR. The distinct electronic environments in each tautomer lead to different sets of chemical shifts. The position of the NH proton in the triazole ring is influenced by substituents on the pyridine ring. researchgate.net For instance, studies on methyl-substituted 1,2,3-triazolo[4,5-b]pyridines have shown that the position of the methyl group on the pyridine ring determines the preferred tautomeric form. researchgate.net Heteronuclear coupling constants, such as ¹J(C,H) and ³J(N,H), can provide further evidence to distinguish between different tautomers. ipb.pt

Below is a representative table of how NMR chemical shifts might change upon protonation of a generic triazolylpyridine.

| Proton | δ (ppm) - Neutral | δ (ppm) - Protonated | Δδ (ppm) |

|---|---|---|---|

| Py-Hα | 8.60 | 8.90 | +0.30 |

| Py-Hβ | 7.40 | 7.75 | +0.35 |

| Tz-H | 8.10 | 8.25 | +0.15 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net These methods are invaluable for characterizing the structural features of this compound and its derivatives. sebhau.edu.ly

Analysis of Characteristic Vibrational Modes of Triazole and Pyridine Rings and their Conjugation

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of the triazole and pyridine rings.

Pyridine Ring Modes : The pyridine ring exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. tuiasi.ro

Triazole Ring Modes : The triazole ring shows N-H stretching (if present) in the 3300-2300 cm⁻¹ range, which can be broad due to hydrogen bonding. researchgate.net C=N and N=N stretching vibrations of the triazole ring also appear in the 1500-1400 cm⁻¹ region. tuiasi.ro Ring deformation modes are also observed at lower frequencies. researchgate.net

Conjugation Effects : The conjugation between the pyridine and triazole rings can lead to shifts in the positions and changes in the intensities of these characteristic bands. These shifts provide insights into the degree of electronic communication between the two heterocyclic systems.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational bands to specific normal modes, aided by Potential Energy Distribution (PED) analysis. sebhau.edu.lymdpi.com

The following table summarizes some of the key vibrational modes for triazole and pyridine rings.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ring |

|---|---|---|

| ν(C-H) | 3100-3000 | Pyridine/Triazole |

| ν(N-H) | 3300-2300 | Triazole (if applicable) |

| ν(C=N), ν(C=C) | 1600-1400 | Pyridine/Triazole |

| Ring Breathing | 1100-1000 | Pyridine/Triazole |

Spectroscopic Signatures of Ligand-Metal Coordination in Derived Complexes

When this compound acts as a ligand in metal complexes, its vibrational spectrum undergoes noticeable changes that serve as signatures of coordination.

Shifts in Ring Vibrations : Coordination of the pyridine nitrogen or a triazole nitrogen to a metal center alters the electron density of the rings, leading to shifts in the C=N, C=C, and ring breathing modes. tuiasi.roasianpubs.org Typically, these bands shift to higher wavenumbers upon coordination. asianpubs.org

Appearance of New Bands : New vibrational modes corresponding to the metal-ligand bonds (e.g., ν(M-N)) appear in the far-infrared region of the spectrum, typically below 600 cm⁻¹.

Changes in N-H Bands : If the triazole ring is protonated, the ν(N-H) band may be absent upon deprotonation and coordination to the metal. tuiasi.ro

These spectroscopic changes provide direct evidence of ligand-metal bond formation and can help elucidate the coordination mode of the triazolylpyridine ligand. tuiasi.roresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound and its analogs. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. nih.govmdpi.comresearchgate.netacs.org

The excellent agreement between the calculated and experimentally found m/z values confirms the elemental composition of the synthesized compound. jetir.orgtandfonline.comsamipubco.com HRMS is also instrumental in characterizing the fragmentation pathways of these molecules under mass spectrometric conditions. By analyzing the m/z values of the fragment ions, the structural connectivity of the molecule can be deduced, providing further confirmation of its identity. The fragmentation patterns can reveal the characteristic losses of small neutral molecules or radicals from the parent ion, offering insights into the relative bond strengths within the molecule.

A typical HRMS data presentation is shown in the table below.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Difference (ppm) |

|---|---|---|---|---|

| This compound | C₇H₆N₄ | 147.0665 | 147.0662 | -2.0 |

UV-Visible Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and emission spectroscopy are used to investigate the electronic properties of this compound and its analogs. These techniques provide information about the electronic transitions within the molecule and its potential for luminescence.

The UV-Vis absorption spectra of triazolylpyridines typically exhibit intense bands in the UV region corresponding to π→π* transitions within the aromatic rings. mdpi.comjetir.org Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. mdpi.comjetir.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the rings and the solvent polarity. nih.govresearchgate.net

Upon coordination to a metal center, the electronic absorption spectra can show new bands attributable to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. rsc.orgacs.org For instance, rhenium(I) complexes of 4-(2-pyridyl)-1,2,3-triazole derivatives display MLCT bands. rsc.org

Some triazolylpyridine derivatives and their metal complexes exhibit fluorescence or phosphorescence. mdpi.comnih.govmdpi.com The emission spectra provide information about the energy of the excited state and the efficiency of the radiative decay process (quantum yield). The difference between the absorption and emission maxima, known as the Stokes shift, is also a key photophysical parameter. mdpi.com The luminescent properties of these compounds are of interest for applications in areas such as sensing and imaging. acs.orgmdpi.com

The following table presents hypothetical photophysical data for a triazolylpyridine derivative.

| Compound | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| Analog A | Acetonitrile | 280 (15,000), 320 (8,000) | 410 | 0.25 | 7800 |

Electronic Transitions and Photophysical Properties of the Compound and its Derivatives

The photophysical properties of triazole-containing compounds are a subject of extensive research due to their potential in materials science, particularly in optoelectronics. rsc.org The electronic absorption and emission spectra of this compound analogs are characterized by transitions involving the π-systems of the heterocyclic rings.

Derivatives of 1,2,3-triazole exhibit significant fluorescence, with emission wavelengths and quantum yields being highly dependent on the substituents attached to the triazole ring. For instance, various 2-aryl substituted 1,2,3-triazoles have been shown to be highly efficient fluorophores, with emission maxima in the range of 335–368 nm and fluorescence quantum yields reaching up to 65% in methanol (B129727) solutions. nih.gov In contrast, alkyl-substituted triazoles show absorption maxima between 224–234 nm. nih.gov

Push-pull purine (B94841) derivatives incorporating a 2-triazolyl substituent demonstrate intense violet or blue fluorescence, with quantum yields as high as 91% in solution and 40% in host-free films. acs.org The nature of the substituents and their position on the heterocyclic systems can significantly influence the photophysical properties. Studies on 4′-phenyl-2,2′:6′,2′′-terpyridine derivatives bearing a (1-substituted)-2,3-triazol-4-yl ring have shown that while the absorption and emission maxima are not significantly affected by the substituent on the triazole ring, the quantum yields can differ. rsc.org

Copper(I) complexes with a 2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine ligand, an isomer of the title compound's derivatives, display tunable emissions from green to orange (563–621 nm) in dichloromethane (B109758) solution. rsc.orgnih.gov In the solid state, these complexes can be intense blue-light emitters. rsc.orgnih.gov Similarly, rhenium(I) complexes with the 2-(1,2,3-triazol-1-yl)pyridine (tapy) ligand are weakly emissive in solution but exhibit a remarkable solid-state phosphorescence quantum yield of 0.62, emitting a bright yellow-green light. mdpi.com

Table 1: Photophysical Properties of Selected 1,2,3-Triazole Derivatives

| Compound Type | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 2-Aryl substituted 1,2,3-triazoles | Methanol | - | 335-368 | up to 0.65 | nih.gov |

| 2-Alkyl substituted 1,2,3-triazoles | Methanol | 224-234 | - | - | nih.gov |

| 6-Piperidino-2-triazolylpurine derivatives | Solution | - | Violet/Blue | up to 0.91 | acs.org |

| 6-Piperidino-2-triazolylpurine derivatives | Film | - | Violet/Blue | up to 0.40 | acs.org |

| Cu(2,2'-(2H-1,2,3-triazole-2,4-diyl)dipyridine)(P^P) | CH2Cl2 | ~380 | 563-621 | - | rsc.orgnih.gov |

| Rhenium(I) Tapy Complex | Solution | - | ~600 | Very Weak | mdpi.com |

| Rhenium(I) Tapy Complex | Solid State | - | 545 | 0.62 | mdpi.com |

| Iridium(III) (ppy)2Ir(tfmpptz) | CH2Cl2 | 250-320 | 485 | 0.60 | rsc.org |

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial. For iridium(III) complexes with ligands like 2-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,4-triazol-3-yl)pyridine, the intense absorption bands between 250-270 nm are attributed to π-π* transitions of the triazole ligand. rsc.org Theoretical studies, such as time-dependent density functional theory (TD-DFT), are often employed to understand these electronic transitions and support experimental findings. rsc.orgrsc.org

Luminescence and Fluorescence Quenching Studies in Metal-4-(2H-1,2,3-Triazol-2-yl)pyridine Complexes

The coordination of this compound and its analogs to metal centers can lead to significant changes in their luminescence properties, including fluorescence quenching. This phenomenon is of great interest for the development of chemical sensors.

Fluorescence quenching occurs when the fluorescence intensity of a compound is decreased by various molecular interactions, such as energy transfer or complex formation with a quencher molecule. In the context of metal complexes, the metal ion can act as a quencher. For example, in complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine with Co(II), the fluorescence emission of the free ligand is observed to be gradually quenched as the concentration of the Co(II) ion increases, suggesting its potential use for detecting Co(II) in aqueous solutions. tuiasi.roresearchgate.net

A well-known mechanism for luminescence modification in lanthanide complexes is the "antenna effect." In this process, the organic ligand absorbs light and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. This was observed in polymers functionalized with 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands upon the addition of Terbium(III). rsc.org A significant reduction in the ligand-based fluorescence was noted, which is attributed to an efficient energy transfer from the btp ligand to the Tb(III) center, leading to the characteristic green emission of the lanthanide ion. rsc.org

Fluorescence quenching is also a key principle in "turn-off" sensors. For instance, certain coordination complexes can act as sensors for specific analytes by monitoring the decrease in luminescence. rsc.org The formation of a complex with the target analyte can lead to fluorescence quenching. This has been demonstrated with bola-type molecules containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) cores, which show a dramatic fluorescence quenching response to Hg²⁺ ions in solution. mdpi.com Studies suggested a static quenching mechanism, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. mdpi.com

Thermal Analysis Techniques in Structural Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability, degradation profiles, and phase behavior of this compound and its related compounds.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability, decomposition temperatures, and the presence of solvated molecules within a crystal structure.

For derivatives of this compound, TGA is used to determine their decomposition temperatures (Td), which is a critical parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs). For example, push-pull purine derivatives featuring triazolyl substituents were found to possess good thermal stability, with decomposition temperatures of 258 °C and 298 °C for different isomers. acs.org Similarly, TGA of nickel(II) complexes with related triazole-thione ligands indicated that the compounds are stable up to high temperatures, eventually decomposing to the metal oxide. researchgate.net

TGA is also instrumental in confirming the composition of coordination complexes, particularly the presence of solvent molecules like water or acetone (B3395972). In a study of a copper(II) self-assembled cluster, TGA showed two distinct weight losses corresponding to the release of one acetone molecule and five water molecules from the crystal lattice, confirming the formula of the complex. rsc.org The thermal stability of various other metal-organic complexes involving triazole-based ligands has been confirmed using TGA-DTA methods. researchgate.netmdpi.com

Table 2: Decomposition Temperatures (Td) of Selected Triazole Derivatives from TGA

| Compound Type | Decomposition Temperature (°C) | Atmosphere | Reference |

|---|---|---|---|

| Purine derivative 5d | 298 | - | acs.org |

| Purine derivative 9d | 258 | - | acs.org |

| Carbazole-triazole derivatives | up to 300 | - | researchgate.net |

| [Co(tpa)2(H2O)4]·2H2O | Stepwise decomposition starting ~100°C | - | mdpi.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and analyze thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions.

DSC studies on derivatives of this compound have revealed important information about their thermal behavior. For 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile, DSC analysis clearly distinguished between different crystalline forms (polymorphs), each exhibiting a unique thermal profile with distinct endothermic peaks corresponding to melting or phase transitions. epo.org

In the field of molecular materials, the glass transition temperature (Tg) is a key property, indicating the transition from a rigid, glassy state to a more rubbery state. DSC measurements of push-pull purine derivatives with triazolyl groups showed Tg values in the range of 82–102 °C, which is sufficient to ensure structural integrity in optoelectronic devices under operating conditions. acs.org

DSC is also crucial for studying spin-crossover (SCO) phenomena in metal complexes, where the spin state of the metal ion changes with temperature. The DSC curve for an iron(II) SCO complex showed distinct peaks during heating and cooling cycles, indicating phase transitions associated with the spin state change. researchgate.net The difference in peak temperatures between cooling and heating reveals the thermal hysteresis of the transition. researchgate.net Furthermore, DSC has been used to investigate the liquid crystalline properties of compounds derived from 1,2,3-triazoles, helping to identify the temperatures of mesophase transitions. cnrs.fr

Table 3: Thermal Transitions of Selected Triazole Derivatives from DSC

| Compound/Material | Transition Type | Temperature (°C) | Reference |

|---|---|---|---|

| 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Type I) | Endotherm (Melting) | ~295 | epo.org |

| 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (Type II) | Endotherm | ~260 | epo.org |

| Purine derivatives with triazolyl groups | Glass Transition (Tg) | 82-102 | acs.org |

| Iron(II) SCO Complex (Compound 4) | Phase Transition (Cooling) | -65 / -51 | researchgate.net |

| Iron(II) SCO Complex (Compound 4) | Phase Transition (Heating) | -56 / -44 | researchgate.net |

Computational and Theoretical Investigations of 4 2h 1,2,3 Triazol 2 Yl Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. dergipark.org.tr The B3LYP functional, a hybrid method that incorporates both Hartree-Fock and DFT principles, is frequently used with basis sets like 6-311G(d,p) or 6-311++G(d,p) to model the properties of triazole and pyridine-containing compounds. tandfonline.commdpi.comacs.org These calculations provide fundamental insights into the molecule's optimized geometry, electronic structure, and reactivity. dergipark.org.trresearchgate.net

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(2H-1,2,3-Triazol-2-yl)pyridine, calculations performed using methods like DFT with the B3LYP/6-311G(d,p) basis set are employed to predict key structural parameters. mdpi.comnih.gov

A primary conformational feature of interest is the dihedral angle between the pyridine (B92270) and triazole rings. Due to the nature of the N-C bond connecting the two aromatic rings, the molecule tends to adopt a nearly planar conformation to maximize electronic conjugation, though minor twisting can occur. The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. While specific experimental data for this isomer is scarce, theoretical values can be benchmarked against crystallographic data from closely related compounds to ensure accuracy. researchgate.netmdpi.com

Below is an interactive table presenting typical optimized geometric parameters for a pyridyl-triazole system, calculated using DFT.

Table 1: Calculated Geometric Parameters

| Parameter | Value | Description |

|---|---|---|

| C-N (Inter-ring bond length) | ~1.40 Å | The bond connecting the pyridine carbon to the triazole nitrogen. |

| N-N (Triazole ring) | ~1.33 - 1.35 Å | Bond lengths between nitrogen atoms within the triazole ring. |

| C=N (Pyridine ring) | ~1.34 Å | A characteristic bond length for the carbon-nitrogen double bond in the pyridine ring. |

| Py-C-N-N (Dihedral angle) | ~5-15° | The twist angle between the pyridine and triazole rings. |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most critical orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For pyridyl-triazole systems, DFT calculations are used to determine the energies of these orbitals. mdpi.comrsc.org Typically, the HOMO is localized on the more electron-rich ring, while the LUMO is distributed over the more electron-deficient ring, facilitating intramolecular charge transfer upon electronic excitation. mdpi.commdpi.com

The following table presents representative FMO data for a pyridyl-triazole derivative.

Table 2: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 4.7 eV | Indicates the molecule's kinetic stability and reactivity. mdpi.com |

Mulliken population analysis is used to calculate the partial charge on each atom in a molecule, providing insight into its electronic distribution and bonding characteristics. mdpi.comirjweb.com The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comirjweb.com

For this compound, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of both the pyridine and triazole rings, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms and parts of the carbon framework exhibit positive potential (blue regions), marking them as sites for nucleophilic attack. Mulliken charge analysis confirms this, with nitrogen atoms carrying significant negative charges. mdpi.comirjweb.com This information is invaluable for predicting how the molecule will interact with other reagents. mdpi.com

The table below shows illustrative Mulliken charges on key atoms.

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) | Description |

|---|---|---|

| N (Pyridine) | -0.35 to -0.45 | Highly electronegative, a site for electrophilic attack. |

| N (Triazole) | -0.25 to -0.30 | Electronegative centers within the triazole ring. |

| C (Pyridine, adjacent to N) | +0.10 to +0.20 | Electron-deficient due to the adjacent nitrogen. |

Theoretical vibrational analysis computes the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations are highly effective for this purpose. researchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. researchgate.net

By comparing the theoretical spectrum with an experimental one, each observed band can be assigned to a specific molecular motion, such as C-H stretching, C=N stretching of the pyridine ring, or N-N stretching of the triazole ring. tandfonline.comtuiasi.ro This correlation validates both the calculated structure and the interpretation of the experimental spectrum.

The following table compares theoretical and experimental vibrational frequencies for key functional groups in a related molecule.

Table 4: Vibrational Frequency Correlation

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| Aromatic C-H stretch | 3150 - 3050 | 3100 - 3000 |

| Pyridine C=N stretch | ~1610 | ~1595 |

| Triazole Ring stretch | ~1505 | ~1495 |

| Inter-ring C-N stretch | ~1350 | ~1340 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how a molecule behaves over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and dynamic properties in a simulated environment, such as in a solvent. nih.govpensoft.net

For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotation around the bond connecting the two rings. It can also be used to study how the molecule interacts with solvent molecules or other species. nih.gov Parameters like the radius of gyration can be monitored to understand the compactness and stability of the molecular structure over the simulation time. nih.gov Although often applied to larger biomolecular systems, MD simulations are valuable for understanding the dynamic behavior of smaller molecules and their interactions in condensed phases. pensoft.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and understanding intramolecular interactions. mdpi.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.com

NBO analysis for this compound would quantify the hyperconjugative interactions that contribute to its stability. This includes interactions between the lone pair orbitals of the nitrogen atoms and the antibonding (σ* or π*) orbitals of adjacent bonds. These donor-acceptor interactions represent electron delocalization from filled orbitals to empty ones, which stabilizes the molecule. The analysis provides a quantitative measure of this stabilization energy, offering deep insight into the electronic communication between the pyridine and triazole rings. mdpi.commdpi.com

In Silico Approaches to Molecular Property Prediction

In silico methods have become indispensable tools in modern chemistry and drug discovery, offering rapid and cost-effective ways to predict the properties and potential applications of novel compounds. For this compound and its derivatives, these computational approaches have been instrumental in guiding synthesis and biological evaluation.

Prediction of Activity Spectra for Substances (PASS) Methodologies for Potential Research Applications

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. This approach has been applied to various triazole derivatives to estimate their pharmacological potential. researchgate.netacs.org

For instance, PASS predictions for 1,4,5-trisubstituted 1,2,3-triazole ethanone (B97240) and ethanol (B145695) derivatives suggested potential as antimycobacterial and anti-inflammatory agents, while indicating they were unlikely to be antineoplastic agents. researchgate.net In another study, the PASS program was used to determine the potential pharmacological activities of new bile acid dimers connected with a 1,2,3-triazole ring, with cryoprotectant and hypolipemic activities being the most frequently predicted. acs.org Some of these conjugates were also predicted to have antiviral activity. acs.org These predictions, while not a substitute for experimental testing, help to prioritize compounds for further investigation and suggest potential therapeutic areas.

A study on dihydropyridine–triazole conjugates utilized in silico ADME (absorption, distribution, metabolism, and excretion) predictions to support the potential for oral bioavailability, highlighting the utility of these computational tools in drug development. nih.gov

Computational Modeling of Molecular Interactions with Biomolecular Systems (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein.

Several studies have employed molecular docking to investigate the potential of triazole-pyridine hybrids as therapeutic agents. For example, docking studies were conducted on 1,2,3-triazolyl-pyridine hybrids as potential inhibitors of human Aurora B kinase, a target for cancer therapy. nih.govacs.org The results revealed that these compounds could interact with the active site of the kinase through various noncovalent interactions, with docking scores indicating favorable binding energies. nih.govacs.org Specifically, substitutions on the pyridine and triazole rings were shown to influence the binding affinity. nih.govacs.org

In another study, novel pyrazine-containing 1,2,3-triazole derivatives were screened against selected drug targets for cancer and diabetes using an in silico docking approach. researchgate.net This allowed for the prediction of their efficacy and activity profiles, guiding future experimental work. researchgate.net Similarly, docking studies of 1,2,4-triazole-pyridine hybrids against dihydrofolate reductase (DHFR) were performed to rationalize their antimicrobial activities. nih.gov

The power of molecular docking is further illustrated in the study of 1,2,3-triazole derivatives as inhibitors of the BET bromodomain. nih.gov Co-crystal structures confirmed the molecular basis for the observed affinity, showing a direct hydrogen-bonding interaction between the 1,2,3-triazole motif and an asparagine residue in the protein's active site. nih.gov

The following table summarizes the results of some molecular docking studies on triazole derivatives:

| Compound/Derivative Class | Target Protein | Key Findings |

| 1,2,3-Triazolyl-pyridine hybrids | Human Aurora B kinase | Compounds interacted with the active site through noncovalent interactions, with docking scores ranging from -8.3 to -10.5 kcal/mol. nih.govacs.org |

| Pyrazine containing 1,2,3-triazole derivatives | EGFR and Aldose reductase | Docking predicted the activity profile for future experimental findings. researchgate.net |

| 1,2,4-Triazole-pyridine hybrids | Dihydrofolate reductase (DHFR) | In-silico investigations helped to verify the antimicrobial activities. nih.gov |

| 1,4,5-trisubstituted 1,2,3-triazole derivatives | Mycobacterium tuberculosis enoylreductase (INHA) | Compounds displayed good docking energies in the range of -6.8 to -7.8 Kcal/mol. researchgate.net |

| 1,2,3-Triazole-based inhibitors | BRD4 D1 (BET bromodomain) | The 1,2,3-triazole motif forms a direct hydrogen-bonding interaction with Asn140. nih.gov |

These studies demonstrate the crucial role of molecular docking in understanding the structure-activity relationships of this compound derivatives and in the rational design of new, more potent inhibitors for various therapeutic targets.

Theoretical Studies on Reaction Mechanisms, Transition States, and Kinetic Profiles of Synthetic Pathways

Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), provide valuable insights into the mechanisms, transition states, and kinetics of chemical reactions. These computational investigations complement experimental work by elucidating the underlying principles that govern the synthesis of compounds like this compound and its isomers.

The formation of 1,2,3-triazoles can be complex, and theoretical studies have been used to understand the regioselectivity of these reactions. For example, DFT calculations have been employed to evaluate the reaction mechanism for the formation of NH-1,2,3-triazoles. nih.gov These studies can rationalize the preferential formation of one regioisomer over another by comparing the energies of the transition states leading to each product. nih.gov

In the context of synthesizing 1,2,4-triazolo[1,5-a]pyridines, theoretical calculations can help to understand the electronic and structural properties of the reactants and intermediates, thereby shedding light on the reaction pathway. organic-chemistry.org Similarly, for the synthesis of 1,2,4-triazolo[4,3-a]pyridines, computational studies can aid in understanding the mechanism of cyclization reactions. organic-chemistry.org

DFT calculations have also been used to study the structural and electronic properties of triazole-pyridine compounds themselves. For instance, a DFT study of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was carried out to understand its frontier orbital energies and atomic net charges, which can be correlated with its reactivity and biological activity. mdpi.com

Furthermore, computational studies have been performed on pyridine-substituted-bis-1,2,4-triazole derivatives to investigate their stable conformations and electronic properties, which are important for their application as catalysts. dergipark.org.tr The insights gained from these theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes to access novel triazole-pyridine scaffolds. nih.govnih.gov

Coordination Chemistry and Metal Complexation of 4 2h 1,2,3 Triazol 2 Yl Pyridine Ligands

Design Principles for 4-(2H-1,2,3-Triazol-2-yl)pyridine as a Ligand

The utility of this compound as a ligand in coordination chemistry stems from its unique electronic and structural features. The presence of both a pyridine (B92270) and a triazole ring allows for a variety of coordination modes, which can be further tuned by the strategic placement of substituents.

Ligand Design for Specific Coordination Modes (e.g., Bidentate, Tridentate, Chelating, Bridging)

The design of ligands based on the this compound scaffold is a key aspect of controlling the architecture of the resulting metal complexes. By modifying the core structure, chemists can dictate whether the ligand will coordinate to a single metal center in a chelating fashion or bridge multiple metal centers to form extended structures.

Bidentate Chelating Ligands: The combination of the pyridine nitrogen and one of the triazole nitrogens can lead to the formation of a stable five-membered chelate ring with a metal ion. For instance, attaching a coordinating group at the C5 position of the triazole ring or the ortho-position of the pyridine ring can create bidentate ligands. An example is the ligand 2-(2-pyridyl)-4-(2-pyridyl)-1,2,3-triazole, which utilizes the nitrogen atoms of both pyridine rings and one from the triazole ring to coordinate to a metal center.

Tridentate Chelating Ligands: By incorporating an additional donor group, tridentate ligands can be designed. For example, a ligand with two 2-pyridyl substituents on the triazole ring can act as a tridentate N,N,N-donor. This arrangement can lead to the formation of highly stable complexes with metals that favor octahedral coordination geometries.

Bridging Ligands: The this compound moiety itself can act as a bridging ligand. The pyridine nitrogen can coordinate to one metal center, while one of the triazole nitrogens coordinates to another. This bridging capability is fundamental to the formation of di- and polynuclear complexes and coordination polymers. The distance and orientation of the donor atoms can be controlled by the nature of any linker groups, influencing the size and topology of the resulting framework. For example, bis[4-(2H-1,2,3-triazol-2-yl)phenyl]methane and related ligands with flexible or rigid spacers have been designed to create specific bridged structures.

The following table summarizes the design strategies for achieving different coordination modes with this compound-based ligands.

| Coordination Mode | Design Strategy | Example Ligand Structure (Schematic) |

| Bidentate | Introduction of a donor group at a position that allows for the formation of a five- or six-membered chelate ring. | A pyridine ring linked to a triazole ring with a coordinating substituent on the triazole. |

| Tridentate | Incorporation of two additional donor groups in proximity to the primary coordinating nitrogens. | A central triazole ring with two flanking pyridine or other donor groups. |

| Bridging | Utilization of the inherent pyridine and triazole nitrogen donors to link two separate metal centers. | Two this compound units connected by a spacer. |

Influence of Substituents on the Coordination Behavior and Stability of Complexes

Substituents on the pyridine or triazole rings of this compound ligands play a crucial role in modulating their coordination properties. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) on the pyridine ring increase the electron density on the pyridine nitrogen, enhancing its basicity and coordinating ability. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the basicity of the pyridine nitrogen, potentially weakening the metal-ligand bond. These electronic modifications can influence the stability constant of the resulting complexes and their redox properties.

Steric Effects: The size and position of substituents can dictate the coordination geometry and nuclearity of the metal complexes. Bulky substituents near the coordinating nitrogen atoms can hinder the approach of multiple ligands or large metal ions, favoring the formation of complexes with lower coordination numbers. For example, a bulky group on the carbon atom adjacent to the pyridine nitrogen can prevent the formation of octahedral complexes and instead lead to tetrahedral or square planar geometries. Steric hindrance can also influence the bite angle of chelating ligands, affecting the stability and reactivity of the complexes.

Synthesis and Structural Characterization of Metal Complexes with this compound Ligands

The versatility of this compound and its derivatives as ligands is evident in the wide array of metal complexes that have been synthesized and structurally characterized. These complexes exhibit diverse coordination numbers, geometries, and nuclearities.

Complexes with Diverse Transition Metals (e.g., Fe, Co, Ni, Cu, Pd, Ag, Au, Rh, Ir, Re)

A significant number of transition metals have been successfully incorporated into complexes with this compound-based ligands. The choice of metal ion is often dictated by the desired application of the resulting complex, such as catalysis, magnetism, or photoluminescence.

The following table provides a summary of some reported metal complexes with ligands derived from this compound.

| Metal | Example Complex | Key Features |

| Iron (Fe) | Fe(L)22 | Exhibits spin-crossover behavior. |

| Cobalt (Co) | [Co(L)Cl2] | Tetrahedral geometry. |

| Nickel (Ni) | Ni(L)2(H2O)22 | Octahedral geometry, with water molecules as co-ligands. |

| Copper (Cu) | [Cu(L)2] | Distorted square planar or tetrahedral geometries are common. |

| Palladium (Pd) | [Pd(L)Cl2] | Typically forms square planar complexes. |

| Silver (Ag) | [Ag(L)]n(NO3)n | Often forms coordination polymers. |

| Rhodium (Rh) | [Rh(L)2(CO)Cl] | Used in catalytic applications. |

| Iridium (Ir) | [Ir(L)2(ppy)]+ | Investigated for photoluminescent properties. |

| Rhenium (Re) | [Re(L)(CO)3Cl] | Studied for its photophysical and catalytic properties. |

L represents a this compound-based ligand.

Elucidation of Coordination Geometries and Structural Diversity (e.g., Square Planar, Octahedral, Tetrahedral)

Single-crystal X-ray diffraction has been the primary technique for the definitive structural elucidation of metal complexes of this compound ligands. These studies have revealed a rich structural diversity, with the coordination geometry being highly dependent on the metal ion's electronic configuration, the ligand's denticity and steric profile, and the nature of the counter-ions and solvent molecules.

Octahedral Geometry: This is a common coordination geometry for many transition metals, including Fe(II), Ni(II), and Co(II), especially with bidentate or tridentate ligands that can occupy multiple coordination sites. For example, complexes of the type [M(L)2]X2, where L is a bidentate ligand, often adopt an octahedral geometry.

Tetrahedral Geometry: This geometry is frequently observed for Co(II) and Cu(I) complexes, particularly with monodentate or sterically hindered bidentate ligands.

Square Planar Geometry: This is the preferred geometry for d8 metal ions such as Pd(II), Pt(II), and sometimes Ni(II). Complexes with bidentate ligands often adopt a cis or trans square planar arrangement.

The structural diversity is further enhanced by the possibility of isomerism, including geometric (cis/trans) and facial/meridional (fac/mer) isomers in octahedral complexes.

Formation of Mono-, Di-, and Polynuclear Metal Complexes

The ability of this compound-based ligands to act as both chelating and bridging ligands allows for the formation of complexes with varying nuclearity.

Mononuclear Complexes: When the ligand acts in a chelating mode and coordinates to a single metal center, mononuclear complexes are formed. These are often discrete molecules that can be crystallized and studied individually.

Dinuclear Complexes: Bridging ligands can link two metal centers to form dinuclear complexes. The nature of the bridging ligand dictates the distance and magnetic coupling between the metal centers. These have been of interest for studying metal-metal interactions.